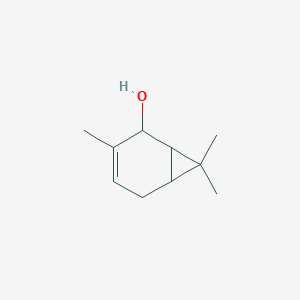
trans-3-Caren-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Caren-2-ol: is an organic compound with the molecular formula C10H16O and a molecular weight of 152.2334 g/mol . It is a bicyclic monoterpenoid alcohol, characterized by its unique structure and properties. This compound is also known by other names such as t-Carenol and trans-3(10)-Caren-2-ol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Caren-2-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the acid-catalyzed cyclization of geraniol or nerol , which are monoterpenoid alcohols. The reaction conditions often include the use of strong acids like sulfuric acid or phosphoric acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound can involve the extraction from natural sources such as essential oils of certain plants. The compound can be isolated through steam distillation followed by fractional distillation to purify the desired product .
Análisis De Reacciones Químicas
Types of Reactions: trans-3-Caren-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like or .
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as or .
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sulfuric acid for dehydration reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkenes or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: trans-3-Caren-2-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the production of fragrances, flavors, and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown inhibitory effects against certain bacterial and fungal strains .
Medicine: The compound is investigated for its potential therapeutic applications, including its gastroprotective and anti-inflammatory effects. It has been found to modulate oxidative stress and inflammatory pathways .
Industry: this compound is used in the formulation of perfumes, cosmetics, and cleaning products due to its pleasant aroma and antimicrobial properties .
Mecanismo De Acción
The mechanism of action of trans-3-Caren-2-ol involves its interaction with cellular targets and pathways. It exerts its effects by modulating oxidative stress and inflammatory pathways. The compound can inhibit the activity of certain enzymes and proteins involved in these pathways, leading to reduced inflammation and oxidative damage .
Comparación Con Compuestos Similares
- trans-3(10)-Caren-2-ol
- Carenol
- t-Carenol
Comparison: trans-3-Caren-2-ol is unique due to its specific structural configuration and functional groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, its antimicrobial and anti-inflammatory properties are more pronounced compared to other carenols.
Propiedades
Número CAS |
93905-79-4 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3,7,7-trimethylbicyclo[4.1.0]hept-3-en-2-ol |
InChI |
InChI=1S/C10H16O/c1-6-4-5-7-8(9(6)11)10(7,2)3/h4,7-9,11H,5H2,1-3H3 |
Clave InChI |
YCAQPZXDWPHYBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2C(C1O)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


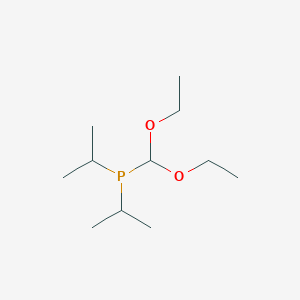
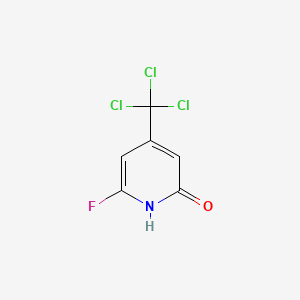
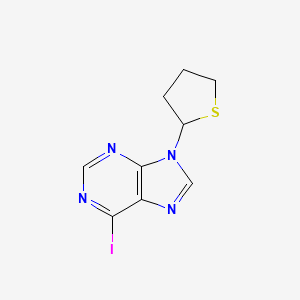
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
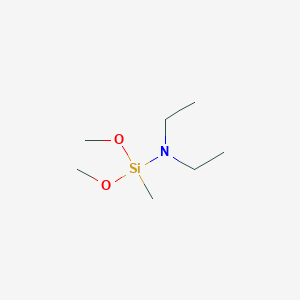
![Diethyl [2-(2H-1,3-benzodioxol-5-yl)hydrazinylidene]propanedioate](/img/structure/B14357069.png)


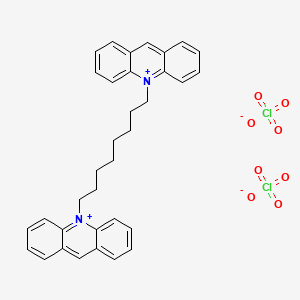
![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)


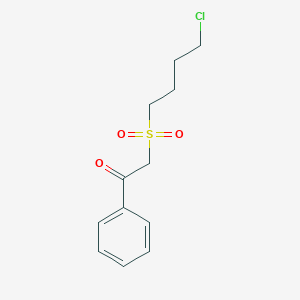
phenylsilane](/img/structure/B14357148.png)
